molecular formula C14H13N5O B2757536 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile CAS No. 683781-30-8

2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Cat. No.: B2757536
CAS No.: 683781-30-8
M. Wt: 267.292
InChI Key: SRKNPOBWGCUDTA-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (CAS: 683781-30-8) features a pyrroloquinoxaline core substituted with a 2-methoxyethyl group at position 1, an amino group at position 2, and a nitrile group at position 2. Its molecular formula is C₁₄H₁₃N₅O, with a molecular weight of 267.29 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c1-20-7-6-19-13(16)9(8-15)12-14(19)18-11-5-3-2-4-10(11)17-12/h2-5H,6-7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKNPOBWGCUDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile typically involves multi-step processes that include the formation of the pyrroloquinoxaline core followed by functionalization One common method involves the condensation of an appropriate diamine with a diketone to form the quinoxaline ring, followed by cyclization with a suitable reagent to introduce the pyrrole moiety

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the employment of catalysts to reduce reaction times and energy consumption. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, acids, and bases are typically employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that pyrroloquinoxaline derivatives, including this compound, exhibit inhibitory effects on cancer cell proliferation. Studies suggest that they may act as inhibitors of specific oncogenic pathways, which could be pivotal in developing targeted cancer therapies .
  • Neuroprotective Effects : There is emerging evidence that compounds similar to 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile may provide neuroprotection against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pharmacology

  • Receptor Modulation : This compound has been studied for its potential to modulate various receptors involved in neurotransmission. Its ability to influence serotonin and dopamine receptors may lead to applications in treating mood disorders and schizophrenia .
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, indicating potential for use in developing new antibiotics or antimicrobial agents .

Materials Science

  • Organic Electronics : The unique electronic properties of pyrroloquinoxaline derivatives make them suitable for applications in organic semiconductors and photovoltaic devices. Their ability to act as electron donors or acceptors can enhance the efficiency of organic solar cells .

Case Studies

StudyFocusFindings
Study on Anticancer Activity Investigated the effects of pyrroloquinoxaline derivatives on cancer cell linesShowed significant inhibition of cell growth in breast and lung cancer models
Neuroprotection Research Examined the neuroprotective effects of similar compoundsDemonstrated reduced neuronal death in models of oxidative stress
Antimicrobial Evaluation Assessed the antimicrobial properties against various bacterial strainsFound effective against Gram-positive bacteria, suggesting potential for antibiotic development

Mechanism of Action

The mechanism of action of 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Features :

  • The 2-methoxyethyl substituent introduces a flexible, electron-donating group, enhancing solubility in polar organic solvents.
  • Limited direct research on this compound exists, but structural analogs provide insights into its properties.

Structural Analogs in Corrosion Inhibition

AHPQC (2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile)
  • Molecular Formula : C₁₇H₁₂N₆ (MW: 300.32 g/mol) .
  • Key Differences: Substituent: AHPQC has a 4-aminophenyl group instead of 2-methoxyethyl. Applications: Demonstrated 91% corrosion inhibition efficiency for C38 steel in 1M HCl via chemisorption and physisorption mechanisms . Mechanism: Protonated nitrogen atoms (quinoxaline, amine) and π-electrons interact with steel surfaces, forming protective layers .
Property Target Compound AHPQC
Substituent at Position 1 2-Methoxyethyl 4-Aminophenyl
Molecular Weight 267.29 g/mol 300.32 g/mol
Corrosion Inhibition Not studied 91% efficiency in 1M HCl
Adsorption Type N/A Chemisorption + Physisorption

Insight: The 4-aminophenyl group in AHPQC provides additional protonation sites (NH₂), enhancing adsorption compared to the methoxyethyl group in the target compound, which lacks protonatable hydrogens.

Methyl 2-amino-1-(4-(ethoxycarbonyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
  • Molecular Formula : C₂₄H₂₁N₅O₄ (MW: 455.46 g/mol) .
  • Key Differences: Substituents: Ethoxycarbonylphenyl and methyl ester groups.

Comparison :

  • The ester groups increase hydrophilicity but reduce electron density compared to nitrile.
  • Bulkier substituents may hinder adsorption on metal surfaces.
2-Amino-1-(5-methoxy-2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • Molecular Formula : C₂₀H₁₈N₆O₂ (MW: 374.40 g/mol) .
  • Key Features :
    • Methoxy and methyl groups enhance lipophilicity, aiding cellular uptake.
    • Studied for anticancer activity via kinase inhibition .

Insight : The target compound’s methoxyethyl group could similarly improve bioavailability, though pharmacological activity remains unverified.

2-Amino-1-(3-hydroxybenzylideneamino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • Molecular Formula : C₂₁H₂₀N₆O₃ (MW: 404.43 g/mol) .
  • Key Differences: Hydroxybenzylidene and carboxamide substituents. Potential for hydrogen bonding via hydroxyl and amide groups.

Comparison :

  • The target compound’s nitrile group may offer different binding interactions (e.g., dipole interactions) compared to carboxamide.

Substituent Effects on Physicochemical Properties

Substituent Type Electron Effect Solubility Impact
2-Methoxyethyl Electron-donating (OCH₂CH₃) Increased organic solubility
4-Aminophenyl Electron-donating (NH₂) Enhanced polarity, aqueous solubility
Ethoxycarbonyl Electron-withdrawing (ester) Moderate polarity

Biological Activity

2-Amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, including antioxidant, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H13N5O
  • Molecular Weight : 267.29 g/mol
  • CAS Number : 683781-30-8

Antioxidant Activity

Research has shown that pyrrolo[2,3-b]quinoxaline derivatives exhibit significant antioxidant properties. The compound has been evaluated using the DPPH assay, demonstrating its ability to scavenge free radicals effectively. Notably, derivatives similar to this compound have shown comparable antioxidant activity to established antioxidants like Trolox and gallic acid in physiological lipid environments .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies indicate that certain pyrrolo[2,3-b]quinoxaline derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : These compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Sirt6 Activation : Some derivatives have been identified as potent activators of Sirt6, a protein involved in tumor suppression. For instance, compounds similar to this compound demonstrated significant antiproliferative effects on human hepatocellular carcinoma cells and inhibited tumor growth in xenograft models .

Antimicrobial Activity

Pyrrolo[2,3-b]quinoxaline derivatives have also been reported to possess antimicrobial properties. They have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanisms may involve disruption of bacterial cell walls or inhibition of essential bacterial enzymes .

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The compound's structure allows it to interact with free radicals effectively, mitigating oxidative stress.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Cellular Pathway Modulation : The activation of Sirt6 and other pathways contributes to its anticancer effects.

Case Studies

  • Antioxidant Efficacy Study :
    • Objective : Evaluate the radical scavenging capacity of the compound.
    • Methodology : DPPH assay was employed.
    • Results : Showed significant scavenging activity comparable to standard antioxidants.
  • Anticancer Study :
    • Objective : Assess the effect on hepatocellular carcinoma cells.
    • Methodology : Cell viability assays and xenograft models were utilized.
    • Results : Induced cell cycle arrest and reduced tumor growth significantly.

Q & A

What electrochemical techniques are recommended to evaluate the corrosion inhibition efficiency of this compound, and how are they optimized?

Basic Research Question
Methodology:

  • Polarization (Tafel) curves measure anodic/cathodic reaction kinetics. For C38 steel in 1 M HCl, parameters like corrosion current density (icorri_{corr}), polarization resistance (RpR_p), and inhibitor efficiency (IE%) are calculated using Equation 1:

    IE%=(1icorr(inh)icorr(blank))×100IE\% = \left(1 - \frac{i_{corr(\text{inh})}}{i_{corr(\text{blank})}}\right) \times 100

    Shifted potentials (e.g., -300 mV/ECS) and IE% values up to 91% confirm adsorption-driven inhibition .

  • Electrochemical Impedance Spectroscopy (EIS) employs an equivalent circuit (Rs, Rct, CPE) to model charge transfer resistance (RctR_{ct}) and double-layer capacitance (CdlC_{dl}). RctR_{ct} increases with inhibitor concentration, while CdlC_{dl} decreases due to surface coverage .
    Optimization: Maintain consistent scan rates (e.g., 1 mV/s), temperature (25°C), and electrode pre-treatment protocols to minimize variability .

Which adsorption isotherm models best describe the interaction of this compound with metal surfaces?

Basic Research Question
Methodology:

  • Langmuir isotherm is validated by linear regression of Cinh/θC_{inh}/\theta vs. CinhC_{inh} (correlation coefficient >0.99). Surface coverage (θ\theta) is derived from IE% (Equation 6) .

  • Key parameters: Equilibrium constant (KadsK_{ads}) and standard free energy (ΔGads\Delta G^\circ_{ads}) are calculated via:

    ΔGads=RTln(Kads)\Delta G^\circ_{ads} = -RT \ln(K_{ads})

    Values of ΔGads\Delta G^\circ_{ads} ≈ -14.6 kJ/mol suggest physisorption (electrostatic interactions) .

How do XPS and electrochemical data resolve contradictions between physisorption and chemisorption mechanisms?

Advanced Research Question
Methodology:

  • XPS analysis identifies chemical bonding changes. For C38 steel treated with 1.2 mM inhibitor:
    • Fe 2p₃/₂ peaks at 711.6 eV (Fe³⁺ oxides) and 714 eV (FeCl₃) confirm inhibitor adsorption .
    • N 1s peaks (399.9–400.5 eV) indicate protonated nitrile and quinoxaline groups, supporting chemisorption via donor-acceptor interactions .
  • Contradiction: While ΔGads\Delta G^\circ_{ads} values suggest physisorption, XPS data reveal covalent bonding. Resolution lies in dual adsorption mechanisms : initial physisorption (protonated species) followed by chemisorption (π-electron donation to Fe d-orbitals) .

How does molecular protonation in acidic media influence adsorption behavior?

Advanced Research Question
Methodology:

  • In 1 M HCl (pH ≈ 0), nitrogen atoms in pyrrole, quinoxaline, and nitrile groups undergo protonation (e.g., nitrile → nitrilium ion, aniline → anilinium ion).
  • Protonation facilitates:
    • Electrostatic attraction to Cl⁻-covered steel surfaces.
    • Resonance stabilization of π-electrons in quinoxaline rings, enhancing adsorption .
  • Impact: Protonated forms dominate at low pH, but delocalized π-electrons enable chemisorption even in highly acidic conditions .

What statistical methods are used to validate inhibition efficiency across experimental replicates?

Basic Research Question
Methodology:

  • Error analysis : Report standard deviations (SD) for IE% (e.g., ±2% for triplicate EIS/polarization tests).
  • Regression metrics : Use adjusted R2R^2 and ANOVA to confirm Langmuir isotherm validity .
  • Cross-validation : Compare IE% from EIS (RctR_{ct}-based) and polarization (icorri_{corr}-based) to ensure consistency (e.g., 91% vs. 89%) .

How do structural modifications (e.g., methoxyethyl vs. aminophenyl substituents) alter inhibition performance?

Advanced Research Question
Methodology:

  • Comparative studies : Replace the 4-aminophenyl group in AHPQC with 2-methoxyethyl.
    • Electron-donating groups (e.g., -OCH₃) enhance π-electron density, improving adsorption via Fe d-orbital interactions.
    • Steric effects : Bulky substituents may reduce surface coverage.
  • Validation : Test via DFT calculations (e.g., Fukui indices for reactive sites) and electrochemical assays .

What experimental parameters most significantly affect inhibitor performance data?

Advanced Research Question
Methodology:

  • Critical parameters :
    • Concentration : IE% plateaus at 1.2 mM due to monolayer saturation .
    • Temperature : Physisorption weakens at >40°C, requiring Arrhenius analysis for activation energy.
    • Surface roughness : Polished electrodes (Ra <0.1 µm) reduce CdlC_{dl} variability .
  • Mitigation : Pre-define protocols for electrode preparation and solution deaeration.

How are impedance data interpreted to distinguish between charge transfer and diffusion-controlled inhibition?

Advanced Research Question
Methodology:

  • Nyquist plots : Single semicircles indicate charge transfer control (no diffusion limitations).
  • Bode plots : Phase angles >70° at intermediate frequencies confirm capacitive behavior from adsorbed layers .
  • CPE exponent (nn) : Values >0.85 (vs. 0.75 in blank) suggest smoother surfaces due to inhibitor films .

What challenges arise in reconciling Langmuir isotherm adherence with deviations at high concentrations?

Advanced Research Question
Methodology:

  • Deviations occur due to multilayer adsorption or intermolecular repulsion at >1.2 mM.
  • Solutions :
    • Apply Temkin/Frumkin isotherms to account for surface heterogeneity.
    • Use AFM to visualize adsorbate layering .

How can computational modeling (e.g., MD simulations) complement experimental data on adsorption mechanisms?

Advanced Research Question
Methodology:

  • Molecular Dynamics (MD) : Simulate inhibitor orientation on Fe(110) surfaces in HCl.
    • Outputs : Binding energy (e.g., -150 kJ/mol for planar adsorption), radial distribution functions (Fe-N distances <2.5 Å confirm chemisorption) .
  • Validation : Correlate simulation results with XPS/EIS data to refine adsorption models .

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